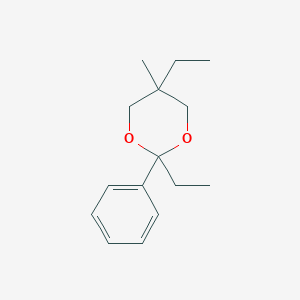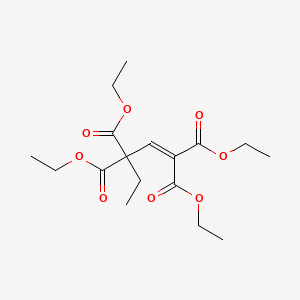
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is an organic compound with the molecular formula C17H26O8. It is a tetraester derivative of pent-1-ene, characterized by the presence of four ester groups attached to the carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate typically involves the esterification of pent-1-ene-1,1,3,3-tetracarboxylic acid with ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. The purification of the compound is typically achieved through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: Pent-1-ene-1,1,3,3-tetracarboxylic acid.
Reduction: Tetraethyl pent-1-ene-1,1,3,3-tetraol.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique ester groups.
Medicine: Explored for its potential use in drug delivery systems.
Industry: Utilized in the production of polymers and resins.
Mechanism of Action
The mechanism of action of tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate involves its reactivity with various chemical reagents. The ester groups can undergo hydrolysis, reduction, or substitution, leading to the formation of different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
- Tetraethyl ethane-1,1,2,2-tetracarboxylate
- Tetraethyl butane-1,1,2,2-tetracarboxylate
- Tetraethyl propane-1,1,3,3-tetracarboxylate
Uniqueness
Tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate is unique due to the presence of a double bond in the carbon chain, which imparts different reactivity compared to its saturated counterparts. This double bond allows for additional reactions such as hydrogenation and polymerization, making it a versatile compound in synthetic chemistry.
Properties
CAS No. |
34993-74-3 |
|---|---|
Molecular Formula |
C17H26O8 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
tetraethyl pent-1-ene-1,1,3,3-tetracarboxylate |
InChI |
InChI=1S/C17H26O8/c1-6-17(15(20)24-9-4,16(21)25-10-5)11-12(13(18)22-7-2)14(19)23-8-3/h11H,6-10H2,1-5H3 |
InChI Key |
QKNBSVJRMBBCKM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=C(C(=O)OCC)C(=O)OCC)(C(=O)OCC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


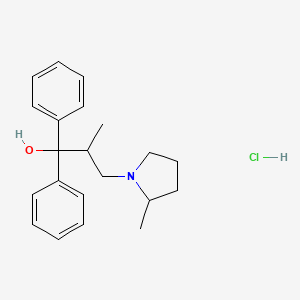

![3-Chloro-1-[4-(propan-2-yl)phenyl]propan-1-one](/img/structure/B14690386.png)
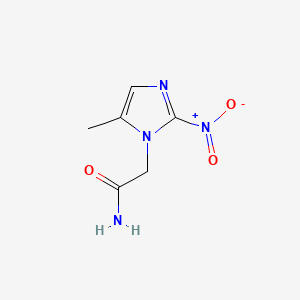
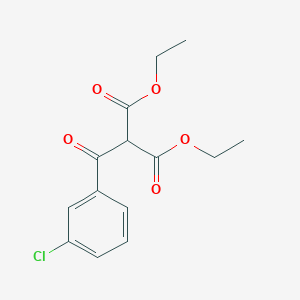

![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
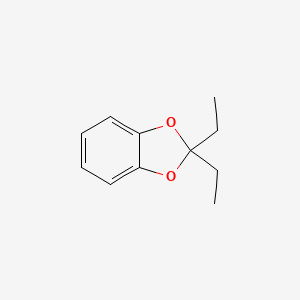
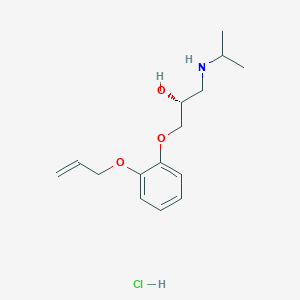
![1-(4-Bromophenyl)-3-(quinolin-2-yl)benzo[f]quinoline](/img/structure/B14690433.png)
![[Naphthalene-1,4-diylbis(oxy)]bis(trimethylsilane)](/img/structure/B14690441.png)
![Bicyclo[3.2.0]heptan-6-one, 7,7-dichloro-](/img/structure/B14690450.png)
